

Spectroscopic Profile of (E)-4-(2-Nitrovinyl)benzonitrile: A Technical Guide

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Compound of Interest

Compound Name: (E)-4-(2-Nitrovinyl)benzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **(E)-4-(2-Nitrovinyl)benzonitrile**. The information presented includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and related compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **(E)-4-(2-Nitrovinyl)benzonitrile**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.00	d	13.8	1H	H-vinyl
7.76	d	8.4	2H	H-aromatic
7.60	d	13.8	1H	H-vinyl
7.55	d	8.4	2H	H-aromatic

Note: Data obtained in CDCl_3 at 400 MHz.[\[1\]](#)

Table 2: Predicted ^{13}C NMR Spectroscopic Data

While experimental ^{13}C NMR data for **(E)-4-(2-Nitrovinyl)benzonitrile** is not readily available in the searched literature, predicted chemical shifts based on structure-activity relationships with similar compounds are presented below. These values are estimations and should be confirmed by experimental data.

Chemical Shift (δ) ppm	Assignment
~140	C-vinyl (adjacent to NO_2)
~138	C-vinyl
~135	C-aromatic (ipso to vinyl)
~133	C-aromatic (ortho to CN)
~130	C-aromatic (ortho to vinyl)
~118	C (CN)
~115	C-aromatic (ipso to CN)

Table 3: Key IR Absorption Bands

The following are the expected characteristic infrared absorption bands for **(E)-4-(2-Nitrovinyl)benzonitrile** based on the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2230	Strong	C≡N stretch
~1640	Medium	C=C stretch (alkene)
~1520	Strong, asymmetric	NO ₂ stretch
~1350	Strong, symmetric	NO ₂ stretch
~1600, ~1450	Medium-Weak	C=C stretch (aromatic)
~970	Medium	=C-H bend (trans alkene)

Table 4: Mass Spectrometry Data

The exact mass spectrum for **(E)-4-(2-Nitrovinyl)benzonitrile** is not available in the searched literature. However, based on its molecular weight of 174.16 g/mol, the molecular ion peak (M⁺) would be expected at m/z 174. Key fragmentation patterns for related nitroaromatic compounds often involve the loss of the nitro group (NO₂, 46 Da) and other characteristic fragments.

m/z	Proposed Fragment
174	[M] ⁺
128	[M - NO ₂] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard techniques for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent.

Sample Preparation: Approximately 5-10 mg of **(E)-4-(2-Nitrovinyl)benzonitrile** was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: zg30
- Number of Scans: 16
- Acquisition Time: 4.089 seconds
- Relaxation Delay: 1.0 second
- Spectral Width: 8250 Hz
- Temperature: 298 K

Data Processing: The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz. Phase and baseline corrections were applied manually. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid **(E)-4-(2-Nitrovinyl)benzonitrile** was placed directly onto the ATR crystal.

IR Acquisition:

- Scan Range: 4000 - 400 cm^{-1}
- Number of Scans: 16
- Resolution: 4 cm^{-1}
- Mode: Transmittance

Data Processing: The background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS), such as an Agilent 7890B GC system and a 5977A MSD, or a direct infusion electrospray ionization mass spectrometer (ESI-MS).

GC-MS Protocol (Hypothetical):

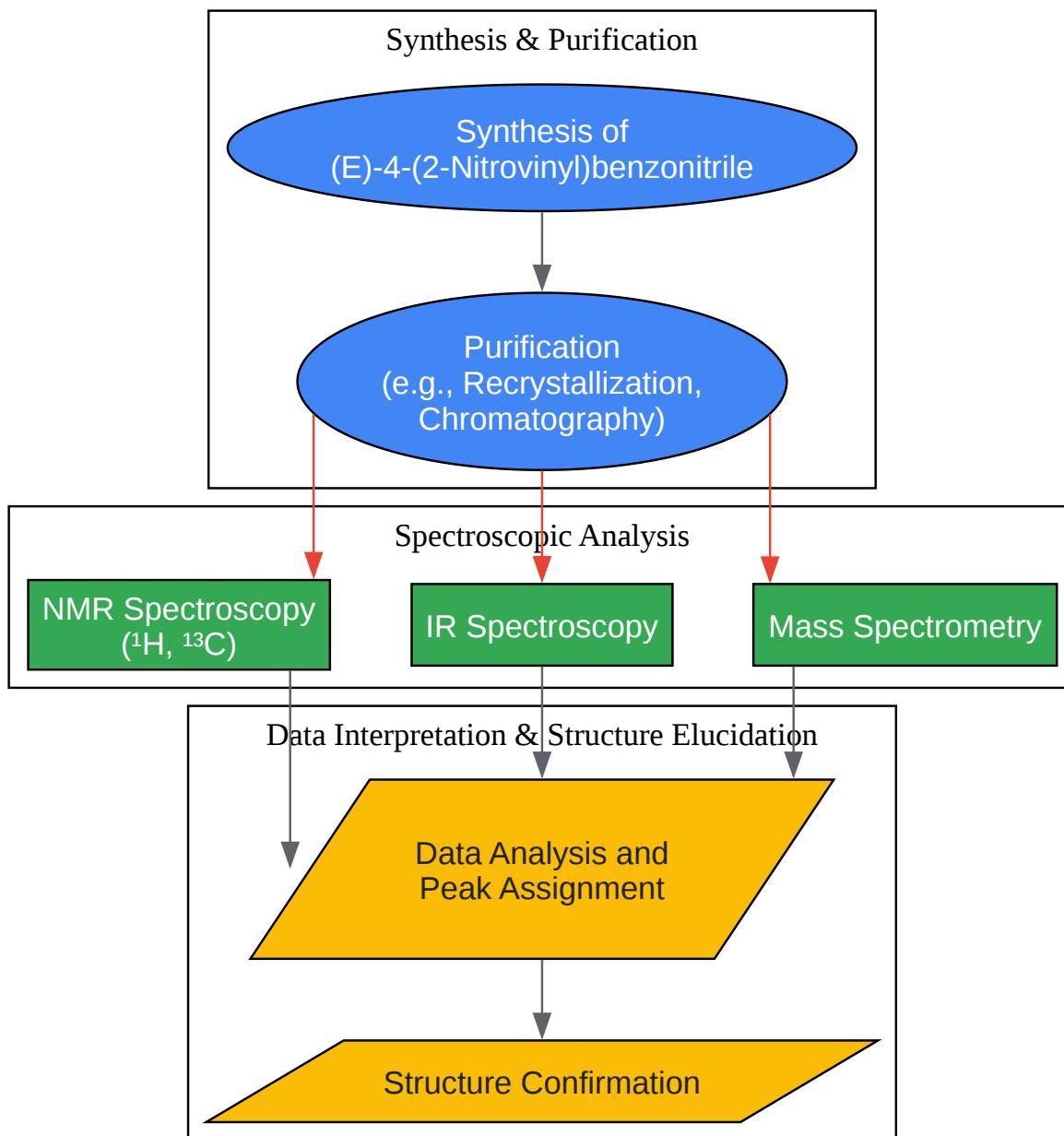
- GC Column: HP-5ms (30 m x 0.25 mm x 0.25 μ m)
- Inlet Temperature: 250 °C
- Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

Sample Preparation for GC-MS: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) would be prepared.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like **(E)-4-(2-Nitrovinyl)benzonitrile**.



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References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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